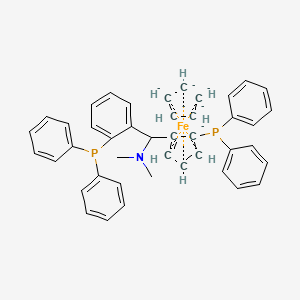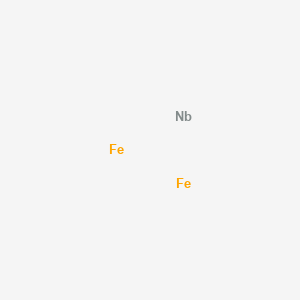
Ferroniobium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroniobium is an important iron-niobium alloy, typically containing 60-70% niobium. It is primarily used as an alloying agent in the production of high-strength low-alloy steel, which is widely used in the construction, automotive, and pipeline industries . The niobium is mined from pyrochlore deposits and transformed into niobium pentoxide, which is then reduced to produce this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferroniobium is produced through several methods, including the aluminothermic reduction process, the electro-carbothermic process, and the electro-silicothermic process .
Aluminothermic Reduction Process: This involves mixing niobium pentoxide with iron oxide and aluminum, which is then reduced in an electric arc furnace.
Electro-Carbothermic Process: In this method, carbon is used as a reductant, and the high-carbon this compound is obtained in an electric furnace through the reduction reaction.
Electro-Silicothermic Process: Silicon is used as a reductant, and ferrosilicon alloy with high silicon content is used.
Industrial Production Methods: The industrial production of this compound primarily uses the aluminothermic reduction process due to its efficiency and cost-effectiveness . The raw materials include industrial niobium pentoxide, niobium concentrate, and tantalum extraction slag .
Analyse Chemischer Reaktionen
Types of Reactions: Ferroniobium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form niobium oxides, such as niobium pentoxide.
Reduction: Niobium pentoxide can be reduced using aluminum or silicon to produce this compound.
Substitution: this compound can participate in substitution reactions where niobium atoms replace other metal atoms in alloys.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Aluminum or silicon in an electric arc furnace.
Substitution: High-temperature conditions in the presence of other metals.
Major Products:
Oxidation: Niobium oxides.
Reduction: this compound.
Substitution: Various niobium-containing alloys.
Wissenschaftliche Forschungsanwendungen
Ferroniobium has numerous applications in scientific research and industry :
Chemistry: Used as an alloying agent to improve the properties of steel and other metals.
Biology and Medicine: Niobium alloys are used in medical implants due to their biocompatibility and corrosion resistance.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ferroniobium is unique compared to other niobium alloys due to its high niobium content and its specific use in high-strength low-alloy steel . Similar compounds include:
Niobium-Tantalum Iron: Contains both niobium and tantalum and is used in similar applications.
Niobium Carbide: Used in cutting tools and wear-resistant applications due to its high hardness.
Niobium Oxide: Used as a catalyst in the chemical industry and in the production of special glasses.
This compound stands out due to its specific role in enhancing the properties of steel, making it indispensable in various industrial applications .
Eigenschaften
CAS-Nummer |
12023-22-2 |
|---|---|
Molekularformel |
Fe2Nb |
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
iron;niobium |
InChI |
InChI=1S/2Fe.Nb |
InChI-Schlüssel |
ZFGFKQDDQUAJQP-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Nb] |
Physikalische Beschreibung |
Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



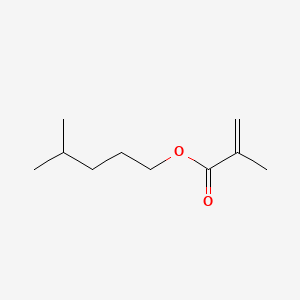
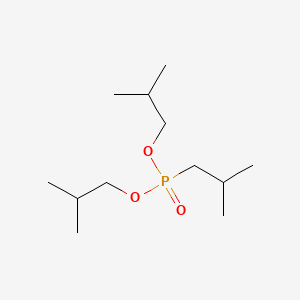

![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
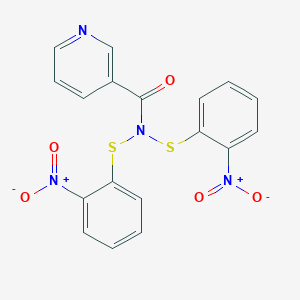
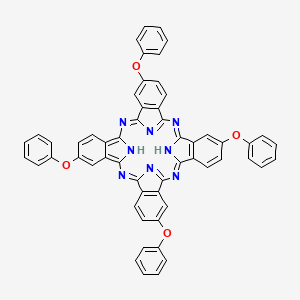



![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)


